4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c1-13-5-3-6-8(16-4-15-6)9(14-2)7(5)10(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
ADNFJJHUMMBCLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and methoxy-substituted benzene derivatives.
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Scientific Research Applications
4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function . The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzodioxole ring significantly alter electronic properties and biological interactions:
- 4,7-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid (Apiolic acid): Synthesized via decarboxylation of 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid, this compound (CAS 7731-10-4, MW 226.186) features methoxy groups at positions 4 and 5.
- 6-Nitrobenzo[1,3]dioxole-5-carboxylic acid: Found in Aristolochic Acid II (AAII) and related nephrotoxins, the electron-withdrawing nitro group at position 6 increases electrophilicity, contributing to DNA adduct formation and carcinogenicity .
- Hypecoumic acid (4-(butoxycarbonyl)benzo[d][1,3]dioxole-5-carboxylic acid) : The butoxycarbonyl group at position 4 introduces steric bulk and lipophilicity, correlating with moderate antioxidant activity (e.g., hydroxyl radical scavenging) .
Key Insight : The 4,6-dimethoxy configuration likely combines the electron-donating effects of methoxy groups with a steric profile distinct from 4,7-dimethoxy or nitro-substituted analogs.
Comparison Highlights :
- Toxicity : Nitro groups (AAII) confer toxicity, whereas methoxy or ester groups (Hypecoumic acid) correlate with safer bioactivity profiles.
- Antioxidant vs. Enzyme Inhibition : Substituent polarity and steric effects dictate functional outcomes. The 4,6-dimethoxy compound may exhibit dual roles depending on target interactions.
Q & A
Q. What are the common synthetic routes for preparing 4,6-dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid, and how can intermediates be characterized?
The synthesis typically involves functionalization of the benzo[d][1,3]dioxole core. For example, bromination or methoxylation of precursor compounds (e.g., methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate) followed by oxidation to yield the carboxylic acid moiety . Key intermediates can be characterized using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry to verify molecular weight. Oxidation steps (e.g., using KMnO₄ or CrO₃) require careful monitoring via TLC to avoid over-oxidation .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography : For unambiguous structural confirmation if crystalline forms are obtainable .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities, necessitating repeated recrystallization or column purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4,6-dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict temperature control to prevent decomposition.
- Catalyst Screening : Palladium catalysts for coupling reactions or TEMPO for controlled oxidation can reduce side products.
- pH Control : Maintain acidic conditions (pH 2–3) during carboxylation to stabilize the carboxylic acid form .
Document reaction progress via GC-MS to identify bottlenecks (e.g., incomplete methoxylation) .
Q. How can researchers reconcile discrepancies in reported bioactivity data for structurally similar benzo[d][1,3]dioxole derivatives?
Contradictions often arise from differences in:
- Assay Conditions : Varying pH, temperature, or solvent systems (e.g., DMSO vs. aqueous buffers) can alter compound solubility and activity.
- Purity Levels : Impurities >5% (e.g., residual bromine) may skew bioactivity results; validate purity via HPLC-UV/ELSD .
- Structural Analogues : Compare activity of 4,6-dimethoxy derivatives with non-methoxy counterparts (e.g., 6-amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid) to isolate substituent effects .
Q. What strategies are effective in evaluating the compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Light Sensitivity Testing : UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation).
- pH-Dependent Stability : Assess hydrolysis in buffers (pH 1–13) to identify optimal storage pH (recommended: pH 5–6) .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., cytochrome P450).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial or anticancer activity reported in analogues .
- DFT Calculations : Optimize geometry to identify reactive sites for functionalization (e.g., methoxy vs. ethoxy groups) .
Q. What methodologies are recommended for assessing the compound’s potential as a metabolic intermediate?
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives (e.g., at the carboxylic acid group) to trace metabolic pathways via LC-MS/MS .
- Enzyme Inhibition Assays : Test against monooxygenases (e.g., CYP450 isoforms) using fluorogenic substrates .
- Microbial Metabolism Studies : Incubate with Candida tropicalis or Pseudomonas spp. to identify dicarboxylic acid metabolites .
Q. How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?
- Flow Chemistry : Minimize exothermic risks during oxidation steps.
- Workup Optimization : Replace column chromatography with acid-base extraction for carboxylic acid isolation.
- Byproduct Analysis : Use NMR to detect dimerization or esterification byproducts during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
